molecular formula C35H35BF4N2 B2634808 Infrared absorber 858 CAS No. 1135933-68-4

Infrared absorber 858

Cat. No.: B2634808
CAS No.: 1135933-68-4
M. Wt: 570.48
InChI Key: ZCGXNAOYPJQMAR-UHFFFAOYSA-N
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Description

Infrared absorber 858 is a specialized compound designed to absorb infrared radiation. It is commonly used in various applications requiring selective absorption and high-temperature stability. The compound is known for its peak absorption wavelength around 858 nm when used in polycarbonate materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Infrared absorber 858 typically involves the formation of a proprietary coordination complex. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed. general methods for synthesizing such compounds may include coordination reactions between metal ions and organic ligands under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in specialized reactors. The process ensures high purity and consistency of the product. The compound is then purified and processed into a usable form, such as a powder or solution, depending on the application requirements .

Chemical Reactions Analysis

Types of Reactions

Infrared absorber 858 can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.

    Reduction: It can be reduced under specific conditions, altering its chemical structure.

    Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reactions: These reactions may involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Infrared absorber 858 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Infrared absorber 858 involves the absorption of infrared radiation through localized surface plasmon resonance. This process enhances the compound’s ability to absorb specific wavelengths of infrared light. The molecular targets and pathways involved include the interaction of the compound with infrared radiation, leading to energy absorption and conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Infrared absorber 858 is unique due to its specific peak absorption wavelength and high-temperature stability. It offers superior performance in applications requiring precise infrared absorption compared to other similar compounds .

Properties

IUPAC Name

(2Z)-1-butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N2.BF4/c1-3-5-24-36-30(28-18-10-14-26-16-12-22-32(36)34(26)28)20-8-7-9-21-31-29-19-11-15-27-17-13-23-33(35(27)29)37(31)25-6-4-2;2-1(3,4)5/h7-23H,3-6,24-25H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXNAOYPJQMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/C=C/C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135933-68-4
Record name 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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